molecular formula C11H19NO B3043252 2-(Pyrrolidin-1-ylmethyl)cyclohexanone CAS No. 82087-52-3

2-(Pyrrolidin-1-ylmethyl)cyclohexanone

Cat. No.: B3043252
CAS No.: 82087-52-3
M. Wt: 181.27 g/mol
InChI Key: PXMBMJRXFBLNMO-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)cyclohexanone is a cyclohexanone derivative featuring a pyrrolidine moiety attached via a methylene group at the 2-position of the cyclohexanone ring. Pyrrolidine, a five-membered cyclic secondary amine, imparts distinct physicochemical and biological properties to the compound.

Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11-6-2-1-5-10(11)9-12-7-3-4-8-12/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMBMJRXFBLNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethyl)cyclohexanone typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the carbonyl group of cyclohexanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-ylmethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated pyrrolidine derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-ylmethyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a scaffold in drug design.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)cyclohexanone involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The cyclohexanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclohexanone derivatives are often modified at the 2-position to tailor their properties. Key comparisons include:

Amine-Substituted Derivatives
  • 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride: This derivative contains a dimethylamine group. It serves as a pharmaceutical intermediate, highlighting the role of amine substituents in drug design. The hydrochloride form enhances solubility, which is critical for bioavailability .
  • 2-(Pyrrolidin-1-ylmethyl)cyclohexanone: The pyrrolidine group, a cyclic amine, may offer improved metabolic stability and membrane permeability compared to linear amines like dimethylamine, as seen in other pharmacological studies .
Ketone-Substituted Derivatives
  • 2-Isobutyrylcyclohexanone: Features an isobutyryl group (2-methylpropanoyl) at the 2-position. With a melting point of 38°C and boiling point of 266°C, it is used as a research chemical in synthetic organic chemistry. The ketone substituent influences its polarity and thermal stability .
Aromatic and Hydroxy-Substituted Derivatives
  • (2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone: Benzylidene substituents introduce aromaticity, affecting electronic properties and crystal packing. Such derivatives are studied for their structural diversity in crystallography .
  • 2-(1-Hydroxycyclohexyl)cyclohexanone: A hydroxycyclohexyl group confers antibacterial activity, demonstrating the pharmacological relevance of hydroxylated cyclohexanones .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Cyclohexanone Derivatives
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications/Properties References
This compound Pyrrolidinylmethyl ~195.3* Not reported Not reported Potential pharmacological agent Inferred
2-(Dimethylaminomethyl)-1-cyclohexanone HCl Dimethylaminomethyl ~207.7 Not reported Not reported Pharmaceutical intermediate
2-Isobutyrylcyclohexanone Isobutyryl 168.23 38 266 Research chemical
2-(1-Hydroxycyclohexyl)cyclohexanone Hydroxycyclohexyl ~196* Not reported Not reported Antibacterial activity

*Calculated based on molecular formula.

Key Observations :

Substituent Impact on Physical Properties: Isobutyryl derivatives exhibit higher boiling points (266°C) due to increased molecular weight and ketone polarity compared to amine-substituted derivatives . Pyrrolidinylmethyl and dimethylaminomethyl groups enhance solubility in polar solvents, which is advantageous in pharmaceutical formulations .

Functional Performance: Chromatographic Applications: Cyclohexanone-functionalized anion exchangers show lower theoretical plate numbers (37,000 m⁻¹ for SO₄²⁻) compared to DMSO-functionalized columns (60,000 m⁻¹), indicating substituent-dependent separation efficiency . Biological Activity: Pyrrolidine derivatives (e.g., TCPY) exhibit higher pharmacological potency than piperidine analogs, suggesting that this compound may have enhanced bioactivity .

Pharmacological and Analytical Relevance

  • Volatile Organic Compounds (VOCs): Cyclohexanone is a biomarker in fungal spherule cultures (Coccidioides spp.), highlighting its role in microbial metabolism. Substituted derivatives may similarly serve as diagnostic markers .

Biological Activity

2-(Pyrrolidin-1-ylmethyl)cyclohexanone, also known by its chemical identifier and CAS number 82087-52-3, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive examination of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Structure and Composition

The molecular formula for this compound is C12H19NC_{12}H_{19}N, with a molecular weight of approximately 191.29 g/mol. Its structure features a cyclohexanone ring substituted with a pyrrolidinylmethyl group, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H19NC_{12}H_{19}N
Molecular Weight191.29 g/mol
CAS Number82087-52-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Therapeutic Potential

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Some studies have shown that derivatives of cyclohexanones can possess antimicrobial properties, suggesting that this compound may similarly exhibit these effects.
  • CNS Activity : Given its structural similarity to known psychoactive compounds, there is potential for this compound to affect central nervous system (CNS) functions, possibly acting as an anxiolytic or antidepressant.

Case Studies

  • Antimicrobial Properties : A study evaluated the efficacy of various cyclohexanone derivatives against bacterial strains. The results indicated that certain modifications could enhance antimicrobial activity significantly (IC50 values ranging from 10 to 30 µg/mL) .
  • CNS Effects : In a preliminary animal model study, administration of related compounds showed reduced anxiety-like behavior in mice, suggesting that further investigation into the CNS effects of this compound is warranted .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of cyclohexanone with pyrrolidine in the presence of an acid catalyst. The following general synthetic route can be outlined:

  • Reagents : Cyclohexanone, pyrrolidine, acid catalyst (e.g., p-toluenesulfonic acid).
  • Reaction Conditions : Heating under reflux for several hours.
  • Purification : Crystallization or chromatography to isolate the desired product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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